Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate is a chemical compound with the molecular formula C8H10F2N2O2 and a molecular weight of 204.17 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and an acetate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The pyrazole ring may also play a role in modulating the compound’s activity by providing a stable framework for interactions .
Comparison with Similar Compounds
Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate can be compared with similar compounds such as:
Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetate: This compound has a similar structure but differs in the position of the difluoroethyl group on the pyrazole ring.
Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]acetate: Another similar compound with the difluoroethyl group at a different position, affecting its chemical properties and reactivity.
Properties
Molecular Formula |
C8H10F2N2O2 |
---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
methyl 2-[1-(2,2-difluoroethyl)pyrazol-3-yl]acetate |
InChI |
InChI=1S/C8H10F2N2O2/c1-14-8(13)4-6-2-3-12(11-6)5-7(9)10/h2-3,7H,4-5H2,1H3 |
InChI Key |
DVZSNOXNKJQCBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NN(C=C1)CC(F)F |
Origin of Product |
United States |
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